molecular formula C5H10ClNO3 B1322955 Methyl 2-amino-3-oxobutanoate hydrochloride CAS No. 41172-77-4

Methyl 2-amino-3-oxobutanoate hydrochloride

Cat. No. B1322955
CAS RN: 41172-77-4
M. Wt: 167.59 g/mol
InChI Key: PGXUEXDOVYLHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, starts from L-aspartic acid and involves selective methylation, Boc-protection, acylation, reduction, and oxidation steps, with an overall yield of about 41% . Similarly, Methyl 2-benzoylamino-3-oxobutanoate is prepared from hippuric acid, which is converted into an oxazolone derivative followed by hydrolysis . These methods could potentially be adapted for the synthesis of Methyl 2-amino-3-oxobutanoate hydrochloride by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-amino-3-oxobutanoate hydrochloride has been studied using various spectroscopic techniques. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies . The vibrational wavenumbers were computed using HF and DFT methods, and the stability of the molecule was analyzed using NBO analysis . These techniques could be employed to determine the molecular structure of Methyl 2-amino-3-oxobutanoate hydrochloride.

Chemical Reactions Analysis

The chemical behavior of related compounds provides insight into possible reactions of Methyl 2-amino-3-oxobutanoate hydrochloride. For instance, methional, derived from a similar compound, 4-methylthio-2-oxobutanoate, is metabolized in cells by oxidation and beta-hydroxylation . Another compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, was synthesized by Knoevenagel condensation and evaluated for antimicrobial and antioxidant activities . These reactions highlight the potential reactivity of the keto and ester groups in Methyl 2-amino-3-oxobutanoate hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Methyl 2-amino-3-oxobutanoate hydrochloride can be deduced from the literature. For example, the crystal structure, thermal stability, and absorption wavelength of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were determined . The photolysis of methyl 2-chloro-3-oxobutanoate in ethanol was studied, revealing multiple reaction pathways and products . These studies suggest that Methyl 2-amino-3-oxobutanoate hydrochloride may have similar properties, such as solubility, stability, and reactivity under light exposure.

Scientific Research Applications

Molecular Docking and Structural Studies

Methyl 2-amino-3-oxobutanoate hydrochloride derivatives have been studied for their molecular docking and structural properties. These compounds exhibit significant biological activities and could inhibit Placenta growth factor (PIGF-1), suggesting pharmacological importance (Vanasundari, Balachandran, Kavimani & Narayana, 2018).

Synthesis and Chemical Properties

The synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin, has been achieved from L-aspartic acid, demonstrating the utility of methyl 2-amino-3-oxobutanoate hydrochloride in producing valuable pharmaceutical intermediates (Zhang Xingxian, 2012).

NMR Studies and Isotopic Labelling

An optimized isotopic labelling strategy using 2-hydroxy-2-ethyl-3-oxobutanoate for NMR studies of high molecular weight proteins has been developed. This approach aids in studying the structure and dynamics of large proteins, highlighting the compound's utility in protein chemistry (Ayala et al., 2012).

Pharmaceutical Intermediates

Studies have shown that derivatives of methyl 2-amino-3-oxobutanoate hydrochloride can be used to synthesize a variety of pharmaceutical intermediates. These compounds have been evaluated for their potential in drug development and biological applications, showing the versatility of this chemical in medicinal chemistry (Prezent & Dorokhov, 2012).

Nonlinear Optical Materials

Research has explored the use of methyl 2-amino-3-oxobutanoate hydrochloride derivatives in nonlinear optical materials. This application is based on the compounds' dipole moment and hyperpolarizability, suggesting potential in optical technologies (Vanasundari, Balachandran, Kavimani & Narayana, 2018).

Safety And Hazards

“Methyl 2-amino-3-oxobutanoate hydrochloride” is associated with several safety and hazard precautions. The compound has been associated with hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and handling under inert gas and protecting from moisture (P231 + P232) .

properties

IUPAC Name

methyl 2-amino-3-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c1-3(7)4(6)5(8)9-2;/h4H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXUEXDOVYLHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-oxobutanoate hydrochloride

Synthesis routes and methods

Procedure details

Potassium tert-butylate (17.8 g, 157.9 mmol) was introduced into THF (120 ml), and a solution of N-diphenylmethylideneglycine methyl ester (40 g, 157.9 mmol) in THF (60 ml) was added at −70° C. After the yellowish solution had been stirred for 30 minutes at this temperature, it was added dropwise at −70° C. to a solution of acetyl chloride (12.4 g, 157.9 mmol) in THF (70 ml). After the mixture had been stirred at this temperature for 1.75 hours, 3N HCl (160 ml) was added, and the yellowish suspension was stirred for a further 10 minutes at room temperature. The THF was removed at room temperature on a rotary evaporator, and the remaining aqueous phase was washed 3× with diethyl ether. The aqueous phase was freeze-dried and the residue was extracted by stirring with methanol. The methanolic solution of the product was concentrated on a rotary evaporator at 35° C. Yield: 26.4 g (157.9 mmol, quant., yellowish solid).
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
160 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3-oxobutanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3-oxobutanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-3-oxobutanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-3-oxobutanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-3-oxobutanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-3-oxobutanoate hydrochloride

Citations

For This Compound
5
Citations
SV Shinde, P Talukdar - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
… Methyl 2-amino-3-oxobutanoate hydrochloride 4 was synthesized by a modified literature protocol. The coupling of 4 with Cbz-L-Val-OH furnished the amido ketone 5 (yield = 77%), …
Number of citations: 14 pubs.rsc.org
K Morishita, Y Ito, K Otake, K Takahashi… - Chemical and …, 2021 - jstage.jst.go.jp
… dated with methyl 2-amino-3-oxobutanoate hydrochloride to give compounds 6b–p. Compounds 6b–p were cyclized with I2, PPh3, and triethylamine (Et3N) to afford methyl oxazole5-…
Number of citations: 2 www.jstage.jst.go.jp
K Morishita, T Miike, S Takeda, M Fukui… - Chemical and …, 2019 - jstage.jst.go.jp
A novel series of 2, 6, 7-substituted 3-unsubstituted 1, 2, 3, 4-tetrahydroisoquinoline derivatives were synthesized to find a peroxisome proliferator-activated receptor γ (PPARγ) partial …
Number of citations: 2 www.jstage.jst.go.jp
M Albrecht, O Osetska, T Abel… - Beilstein Journal of …, 2009 - beilstein-journals.org
… The C 3 -symmetric scaffold 2 is obtained in an eight step sequence starting from Z-protected valine and methyl 2-amino-3-oxobutanoate hydrochloride [31,32]. Compound 2 resembles …
Number of citations: 19 www.beilstein-journals.org
PG Echeverria, A Pons, S Prévost… - Organic …, 2019 - pdfs.semanticscholar.org
… Methyl 2-amino-3-oxobutanoate hydrochloride (4). To a solution of oxime 6 (7.34 g, 51 mmol, 1 equiv) in MeOH (126 mL) was added Pd/C 10% (1.79 g, 1.68 mmol, 0.033 equiv). 2N …
Number of citations: 7 pdfs.semanticscholar.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.